tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC17437347
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2S |
|---|---|
| Molecular Weight | 268.38 g/mol |
| IUPAC Name | tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16) |
| Standard InChI Key | OSHSZIWXZFTFOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate under IUPAC guidelines . Its SMILES representation, , encodes the pyridine ring (positions 2 and 6 substituted with methyl and methylthio groups, respectively) and the Boc-protected aminomethyl side chain . The InChIKey, OSHSZIWXZFTFOC-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural attributes .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.38 g/mol |
| CAS Registry Number | 1355225-19-2 |
| IUPAC Name | tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |
| SMILES | CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |
| InChIKey | OSHSZIWXZFTFOC-UHFFFAOYSA-N |
Synthetic Routes and Optimization
General Synthetic Strategy
The synthesis likely involves sequential functionalization of a pyridine precursor. A plausible route, inferred from analogous carbamate syntheses , proceeds as follows:
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Pyridine Core Formation: Condensation of acetylacetone with cyanoacetamide under basic conditions yields a 2-pyridone intermediate, which is subsequently dehydrogenated to the pyridine ring .
-
Thioether Introduction: Sulfur incorporation via nucleophilic substitution or thiol-yne chemistry introduces the methylthio group at position 6.
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Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) affords the carbamate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Pyridine Formation | KCO, HO, RT, 24 h |
| Thioether Installation | MeSH, CuI, DMF, 60°C |
| Boc Protection | BocO, DMAP, THF, 0°C, 2 h |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility due to its hydrophobic tert-butyl group and aromatic system. It is likely soluble in polar aprotic solvents (e.g., DMSO, THF) and stable under inert storage conditions (-20°C) . Freeze-thaw cycles should be avoided to prevent degradation .
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